1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
This compound is a quinoline-based carboxamide derivative characterized by a 1-ethyl group, a 6-methoxy substituent, and a 4-oxo-1,4-dihydroquinoline core. The carboxamide moiety is linked to a 6-fluorobenzo[d]thiazol-2-yl group, a heterocyclic system with a fluorine atom at position 4. These moieties are known to modulate solubility, target binding, and metabolic stability in related compounds .
Properties
IUPAC Name |
1-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-6-methoxy-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-3-24-10-14(18(25)13-9-12(27-2)5-7-16(13)24)19(26)23-20-22-15-6-4-11(21)8-17(15)28-20/h4-10H,3H2,1-2H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSIDSJVQXFHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and experimental data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
Its molecular weight is approximately 353.37 g/mol. The presence of the fluorobenzo[d]thiazole moiety contributes to its biological activity, while the quinoline structure enhances its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of benzothiazole, including compounds similar to the target compound, exhibit significant anticancer properties. For instance, studies have shown that certain benzothiazole derivatives demonstrate cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 0.57 |
| 2 | MCF-7 | 0.40 |
| 3 | U-937 | 10 |
| 4 | THP-1 | 8 |
These findings suggest that modifications to the benzothiazole structure can enhance anticancer efficacy, indicating a promising avenue for further research on the target compound's potential in oncology .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. In a study evaluating various benzothiazole derivatives against common pathogens, certain derivatives exhibited notable activity against Staphylococcus aureus and Candida albicans . The disk diffusion method revealed that compounds with similar structures to our target compound showed zones of inhibition ranging from 15 mm to 25 mm against these microorganisms .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide . Key observations include:
- Fluorination : The presence of fluorine in the benzothiazole ring enhances lipophilicity and can improve cellular uptake.
- Quinoline Framework : This scaffold has been associated with diverse biological activities, including antitumor effects.
- Functional Groups : The methoxy group at position six has been linked to increased potency against cancer cell lines.
Case Studies
A series of case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study A : A derivative exhibiting a log GI50 value of -5.48 was tested against non-small cell lung cancer cells, showing significant inhibition comparable to standard chemotherapy agents .
- Case Study B : Another study demonstrated that a related compound had an IC50 value of 0.24 µM against breast adenocarcinoma cell lines, indicating high potency and selectivity .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 397.4 g/mol
- CAS Number : 1010899-91-8
The structure consists of a quinoline core with a carboxamide functional group and a fluorobenzo[d]thiazole moiety, contributing to its unique properties and biological activities.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure enhances their antibacterial efficacy, suggesting that 1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide could be explored for similar applications .
Anticancer Potential
Quinoline derivatives are well-known for their anticancer activities. Preliminary studies suggest that compounds with similar structures can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. Further research is required to establish the specific anticancer mechanisms of 1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide .
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. For example, similar quinoline derivatives have been studied for their ability to inhibit nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which could be beneficial in treating metabolic disorders .
Case Studies
Numerous studies have documented the biological activities associated with related compounds:
These findings underscore the importance of further exploring 1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mechanism of Action and Target Specificity
Benzofuroquinolinium Derivatives (Compounds 1–5):
- Key Differences : Contain a fused benzofuran ring instead of a benzothiazole.
- Activity: Inhibit bacterial cell division by targeting FtsZ polymerization and GTPase activity. The benzofuroquinolinium core enables planar stacking interactions with FtsZ, while the target compound’s fluorobenzo[d]thiazole may engage in similar interactions with bacterial or parasitic targets .
- Cytotoxicity : Hypotoxic to mammalian cells, suggesting that fluorinated benzothiazole derivatives like the target compound might also exhibit selective toxicity .
Comparative Data Table
Critical Analysis of Substituent Contributions
- Fluorine vs. Bromine : Fluorine’s electronegativity may improve binding specificity (e.g., halogen bonds) compared to bromine’s bulkier, lipophilic nature .
- Methoxy vs. Acetyl : The 6-methoxy group in the target compound could enhance metabolic stability over 4g’s acetyl group, which is prone to hydrolysis .
- Benzothiazole vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
